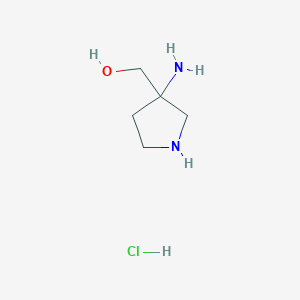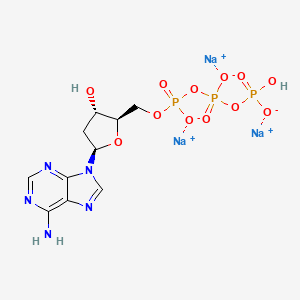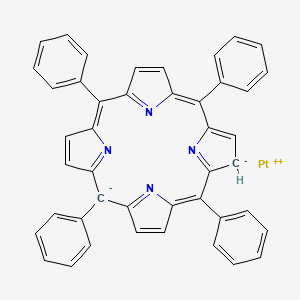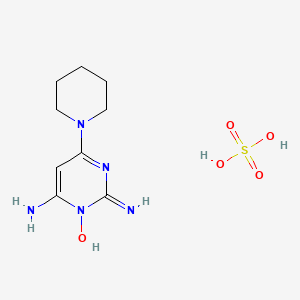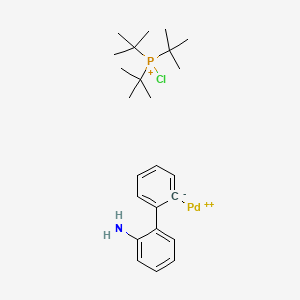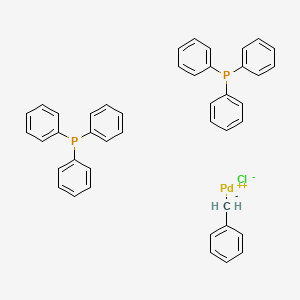![molecular formula C12H22N2O7P2 B11927781 [[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TH-Z93 is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) and a lipophilic bisphosphonate. It has shown significant efficacy in various biological models, including its use as an antibacterial agent and in inhibiting tumor growth .
Preparation Methods
The synthesis of TH-Z93 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound is then subjected to various synthetic routes and reaction conditions to achieve the desired purity and efficacy. Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
TH-Z93 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TH-Z93 has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of farnesyl pyrophosphate synthase, which is crucial in the mevalonate pathway. In biology, it has shown efficacy in inhibiting tumor growth and prolonging survival in animal models. In medicine, it is being explored for its potential use as an antibacterial agent and in the treatment of various diseases. In industry, TH-Z93 is used in the synthesis of other compounds and as a research tool for studying various biological pathways .
Mechanism of Action
The mechanism of action of TH-Z93 involves its inhibition of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. By inhibiting this enzyme, TH-Z93 disrupts the synthesis of farnesyl pyrophosphate, a key intermediate in the biosynthesis of several important biomolecules. This disruption leads to the inhibition of various biological processes, including tumor growth and bacterial proliferation .
Comparison with Similar Compounds
TH-Z93 is unique in its potent inhibition of farnesyl pyrophosphate synthase and its lipophilic bisphosphonate structure. Similar compounds include other bisphosphonates and FPPS inhibitors, such as alendronate and risedronate. TH-Z93 has shown greater efficacy in certain biological models, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H22N2O7P2 |
|---|---|
Molecular Weight |
368.26 g/mol |
IUPAC Name |
[[(4-hexoxypyridin-2-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C12H22N2O7P2/c1-2-3-4-5-8-21-10-6-7-13-11(9-10)14-12(22(15,16)17)23(18,19)20/h6-7,9,12H,2-5,8H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI Key |
NXVHNJBPVOSZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=NC=C1)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


